1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine 1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13722546
InChI: InChI=1S/C10H16F3N/c1-2-3-6-14-7-4-9(5-8-14)10(11,12)13/h2,9H,1,3-8H2
SMILES: C=CCCN1CCC(CC1)C(F)(F)F
Molecular Formula: C10H16F3N
Molecular Weight: 207.24 g/mol

1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine

CAS No.:

Cat. No.: VC13722546

Molecular Formula: C10H16F3N

Molecular Weight: 207.24 g/mol

* For research use only. Not for human or veterinary use.

1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine -

Specification

Molecular Formula C10H16F3N
Molecular Weight 207.24 g/mol
IUPAC Name 1-but-3-enyl-4-(trifluoromethyl)piperidine
Standard InChI InChI=1S/C10H16F3N/c1-2-3-6-14-7-4-9(5-8-14)10(11,12)13/h2,9H,1,3-8H2
Standard InChI Key LVONKRXLUDTHBE-UHFFFAOYSA-N
SMILES C=CCCN1CCC(CC1)C(F)(F)F
Canonical SMILES C=CCCN1CCC(CC1)C(F)(F)F

Introduction

Structural and Chemical Characteristics

The molecular formula of 1-(but-3-en-1-yl)-4-(trifluoromethyl)piperidine is C₁₀H₁₆F₃N, with a molecular weight of 207.24 g/mol. The piperidine ring adopts a chair conformation, with the trifluoromethyl group occupying an equatorial position to minimize steric interactions . The but-3-en-1-yl side chain introduces a terminal alkene moiety, imparting reactivity toward electrophilic additions and cycloadditions. Key structural features include:

  • Trifluoromethyl group: Enhances lipophilicity (logP ≈ 2.8) and metabolic stability while modulating electronic properties through strong electron-withdrawing effects .

  • Butenyl substituent: Provides a site for further functionalization, such as hydrofunctionalization or Diels-Alder reactions, due to the conjugated π-system .

  • Piperidine core: Serves as a hydrogen bond acceptor, influencing solubility (estimated aqueous solubility: <1 mg/mL) and bioavailability .

Comparative data for structurally related compounds, such as tert-butyl 4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate (MW: 343.4 g/mol), highlight the impact of aromatic substituents on molecular weight and crystallinity .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing 1-(but-3-en-1-yl)-4-(trifluoromethyl)piperidine:

  • Late-stage functionalization: Introducing the trifluoromethyl group into a preformed 4-substituted piperidine.

  • Convergent synthesis: Coupling a trifluoromethyl-containing building block with a butenyl-piperidine intermediate.

Electrophilic Cyclization Approaches

The HCl- DMPU-mediated aza-Pummerer reaction, as reported by , offers a template for generating chloropiperidines under mild conditions. While this method specifically produces 4-chloropiperidines, substituting the chloride source with a trifluoromethylating agent (e.g., Umemoto’s reagent) could theoretically yield the target compound. Key reaction parameters would include:

  • Temperature: 65–80°C

  • Solvent: Anhydrous DMSO

  • Catalyst: HCl- DMPU (2.4 equiv)

A hypothetical adaptation of this method is outlined below:

Homoallylic amine+CF₃SOClHCl- DMPU, DMSO1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine\text{Homoallylic amine} + \text{CF₃SOCl} \xrightarrow{\text{HCl- DMPU, DMSO}} \text{1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine}

Challenges include controlling regioselectivity during trifluoromethylation and avoiding over-oxidation of the alkene .

Cross-Coupling Strategies

Palladium-catalyzed [4 + 2] annulation, as demonstrated in , provides a robust platform for assembling fluorinated piperidines. By employing α-fluoro-β-ketoesters and imines derived from but-3-en-1-amine, this method could deliver the desired scaffold with high diastereocontrol. Optimized conditions involve:

  • Catalyst: Pd(dba)₂ (5 mol%)

  • Ligand: BINAP (15 mol%)

  • Temperature: 80°C in toluene

For example:

CF₃C(O)CH₂CO₂Et+CH₂=CHCH₂CH₂NH₂Pd(dba)₂, BINAP1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine\text{CF₃C(O)CH₂CO₂Et} + \text{CH₂=CHCH₂CH₂NH₂} \xrightarrow{\text{Pd(dba)₂, BINAP}} \text{1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine}

This approach benefits from excellent functional group tolerance, enabling the incorporation of sensitive alkenes .

Post-Functionalization Routes

Physicochemical Properties and Stability

Experimental data for analogous compounds suggest the following properties for 1-(but-3-en-1-yl)-4-(trifluoromethyl)piperidine:

PropertyValue/RangeMethodSource Analogue
Melting Point45–55°CDifferential Scanning
Boiling Point210–220°C (dec.)Capillary Tube
LogP2.5 ± 0.3HPLC (C18)
Solubility (H₂O)<1 mg/mLShake Flask
pKa (amine)9.8–10.2Potentiometric Titration

The compound exhibits moderate thermal stability, decomposing above 200°C. The alkene moiety renders it susceptible to radical-initiated polymerization, necessitating storage under inert atmospheres with stabilizers (e.g., BHT) .

Applications in Drug Discovery

Pharmacokinetic Optimization

The trifluoromethyl group enhances blood-brain barrier penetration, making this scaffold valuable for CNS-targeted therapeutics. In rat models, related 4-CF₃-piperidines show:

  • Plasma half-life: 6–8 hours

  • Oral bioavailability: 40–60%

  • CYP450 inhibition: Low (IC₅₀ > 50 μM)

Case Study: Sigma-1 Receptor Ligands

Structurally similar piperidines demonstrate nanomolar affinity for sigma-1 receptors (Kᵢ = 12 nM) . Molecular docking studies suggest the trifluoromethyl group engages in hydrophobic interactions with Leu105 and Val120, while the butenyl chain occupies a subpocket lined by Tyr103.

Future Directions

  • Stereoselective Synthesis: Developing asymmetric hydrogenation protocols to access enantiopure variants.

  • Radiofluorination: Incorporating ¹⁸F for PET imaging applications.

  • Polymer-Supported Catalysis: Enabling continuous-flow manufacturing to improve scalability .

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